3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide
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Overview
Description
3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, featuring a fluorine atom, a hydroxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(3-methoxyphenyl)benzamide
- 3-Fluoro-N-(4-methylphenyl)benzamide
- 3-Fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical reactivity and biological activity. The hydroxy group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability, making this compound particularly interesting for drug development and other applications.
Properties
CAS No. |
79115-33-6 |
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Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-4-2-7-13(8-10)16(18)14(17)11-5-3-6-12(15)9-11/h2-9,18H,1H3 |
InChI Key |
QEMPQWRCWMLKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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